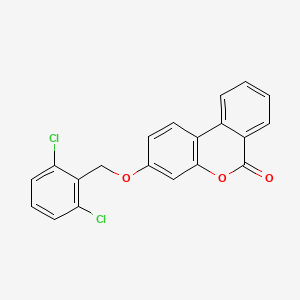![molecular formula C26H34N2O6 B11164401 N-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11164401.png)
N-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-2-[(8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that combines elements of isoquinoline and chromen, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-2-[(8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETAMIDE involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. The key steps typically include:
Preparation of 4A-Hydroxy-Decahydroisoquinoline: This intermediate can be synthesized through the hydrogenation of isoquinoline derivatives under high pressure and temperature conditions.
Synthesis of 8-Methyl-2-Oxo-4-Propyl-2H-Chromen-7-Yl: This chromen derivative can be prepared via the cyclization of appropriate precursors in the presence of catalysts.
Coupling Reaction: The final step involves coupling the two intermediates using reagents such as acyl chlorides or anhydrides under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-2-[(8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-2-[(8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4A-Hydroxy-Decahydroisoquinolin-2-Yl)-2-Oxoethyl]-2-[(8-Methyl-2-Oxo-4-Propyl-2H-Chromen-7-Yl)Oxy]Acetamide
- N-[2-(4A-Hydroxy-Decahydroisoquinolin-2-Yl)-2-Oxoethyl]-2-[(8-Methyl-2-Oxo-4-Propyl-2H-Chromen-7-Yl)Oxy]Acetamide
Uniqueness
The uniqueness of N-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-2-[(8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETAMIDE lies in its specific combination of isoquinoline and chromen structures, which may confer unique biological and chemical properties not found in other similar compounds.
Properties
Molecular Formula |
C26H34N2O6 |
|---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
N-[2-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-2-oxoethyl]-2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxyacetamide |
InChI |
InChI=1S/C26H34N2O6/c1-3-6-18-13-24(31)34-25-17(2)21(9-8-20(18)25)33-16-22(29)27-14-23(30)28-12-11-26(32)10-5-4-7-19(26)15-28/h8-9,13,19,32H,3-7,10-12,14-16H2,1-2H3,(H,27,29) |
InChI Key |
FUCOAYIAWPBVSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NCC(=O)N3CCC4(CCCCC4C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-({[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid](/img/structure/B11164319.png)
![2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(6-methyl-2-pyridyl)acetamide](/img/structure/B11164327.png)

![N-[(2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]glycine](/img/structure/B11164331.png)
![2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-leucinate](/img/structure/B11164332.png)
![N-[2-(benzylcarbamoyl)phenyl]-2-[(2-methoxyethyl)sulfanyl]benzamide](/img/structure/B11164335.png)
![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(butanoylamino)benzamide](/img/structure/B11164339.png)
![7-[(4-chlorobenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one](/img/structure/B11164341.png)
![3-benzyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B11164360.png)

![4-(acetylamino)-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11164378.png)
![1-tert-butyl-5-oxo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B11164390.png)
![6-chloro-1-{2-[4-(methylsulfonyl)-1-piperazinyl]-2-oxoethyl}-1H-indole](/img/structure/B11164398.png)
